1-(2-(3,5-Dichlorophenyl)morpholino)-2-(2-fluorophenoxy)ethanone
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Overview
Description
1-(2-(3,5-Dichlorophenyl)morpholino)-2-(2-fluorophenoxy)ethanone is a synthetic organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a morpholine ring substituted with a 3,5-dichlorophenyl group and a 2-fluorophenoxy group, making it an interesting subject for research in medicinal chemistry and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-(3,5-Dichlorophenyl)morpholino)-2-(2-fluorophenoxy)ethanone typically involves the following steps:
Formation of the Morpholine Ring: The morpholine ring can be synthesized through the reaction of diethanolamine with a suitable chlorinating agent, such as thionyl chloride, under reflux conditions.
Substitution with 3,5-Dichlorophenyl Group: The morpholine ring is then reacted with 3,5-dichlorobenzoyl chloride in the presence of a base like triethylamine to introduce the 3,5-dichlorophenyl group.
Introduction of the 2-Fluorophenoxy Group: The final step involves the reaction of the intermediate product with 2-fluorophenol in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to yield the target compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions: 1-(2-(3,5-Dichlorophenyl)morpholino)-2-(2-fluorophenoxy)ethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) can convert the ketone group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the aromatic rings, especially at the positions ortho to the chlorine and fluorine substituents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like sodium methoxide or sodium ethoxide in polar aprotic solvents.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted aromatic compounds.
Scientific Research Applications
1-(2-(3,5-Dichlorophenyl)morpholino)-2-(2-fluorophenoxy)ethanone has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its pharmacological properties, including potential anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 1-(2-(3,5-Dichlorophenyl)morpholino)-2-(2-fluorophenoxy)ethanone exerts its effects involves interactions with specific molecular targets. These may include:
Enzyme Inhibition: The compound may inhibit certain enzymes by binding to their active sites.
Receptor Modulation: It may act as an agonist or antagonist at specific receptors, altering cellular signaling pathways.
Pathway Interference: The compound could interfere with metabolic or signaling pathways, leading to changes in cellular functions.
Comparison with Similar Compounds
1-(2-(3,5-Dichlorophenyl)morpholino)-2-(2-fluorophenoxy)ethanone can be compared with other similar compounds, such as:
1-(2-(3,5-Dichlorophenyl)morpholino)-2-(2-chlorophenoxy)ethanone: Similar structure but with a chlorine atom instead of fluorine.
1-(2-(3,5-Dichlorophenyl)morpholino)-2-(2-bromophenoxy)ethanone: Similar structure but with a bromine atom instead of fluorine.
Uniqueness: The presence of the fluorine atom in this compound may confer unique properties, such as increased metabolic stability and altered electronic effects, making it distinct from its analogs.
Properties
IUPAC Name |
1-[2-(3,5-dichlorophenyl)morpholin-4-yl]-2-(2-fluorophenoxy)ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16Cl2FNO3/c19-13-7-12(8-14(20)9-13)17-10-22(5-6-24-17)18(23)11-25-16-4-2-1-3-15(16)21/h1-4,7-9,17H,5-6,10-11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SCERYYBWRUSSKN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(CN1C(=O)COC2=CC=CC=C2F)C3=CC(=CC(=C3)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16Cl2FNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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